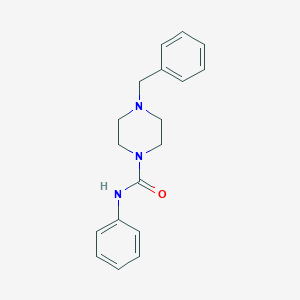![molecular formula C20H18O2 B282080 (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one, also known as BTBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of chromenones and has been synthesized using different methods.
作用機序
The mechanism of action of (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one is not fully understood. However, studies have suggested that it may act through multiple pathways. In cancer cells, (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has been found to induce apoptosis by activating the caspase cascade. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
In macrophages, (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to activate the Nrf2 pathway, which is involved in the production of antioxidant enzymes.
Biochemical and Physiological Effects:
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit the PI3K/Akt/mTOR pathway. In macrophages, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines and activate the Nrf2 pathway.
実験室実験の利点と制限
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has potent anticancer and anti-inflammatory activity, which makes it a promising compound for research. However, there are also some limitations. The mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Also, the compound is not very water-soluble, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one. One direction is to study its effects on other cancer cell lines and in vivo models. Another direction is to study its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. It would also be interesting to study the mechanism of action in more detail to better understand how the compound works. Finally, the development of more water-soluble derivatives of (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one could expand its potential applications in different experiments.
Conclusion:
In conclusion, (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has potent anticancer and anti-inflammatory activity and has been studied extensively for its effects on cancer cells and macrophages. Although the mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways. There are several future directions for research on (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one, including studying its effects on other cancer cell lines and in vivo models, studying its potential use as an anti-inflammatory agent, and developing more water-soluble derivatives.
合成法
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one can be synthesized using different methods. One of the most commonly used methods is the condensation reaction between 3-formylchromone and benzaldehyde in the presence of a base catalyst. The reaction yields (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one as a yellow crystalline solid with a high yield. Other methods involve the use of different aldehydes and ketones as reactants.
科学的研究の応用
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has potent anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells. It has been found to induce apoptosis and inhibit cell proliferation in these cells.
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, which are important immune cells involved in the inflammatory response. This suggests that (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one may have potential applications in the treatment of inflammatory diseases.
特性
分子式 |
C20H18O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one |
InChI |
InChI=1S/C20H18O2/c21-18-11-10-15-13-22-19-9-5-4-8-16(19)20(15)17(18)12-14-6-2-1-3-7-14/h1-9,12,15,20H,10-11,13H2/b17-12+ |
InChIキー |
ZNESXBFZDGCWPR-SFQUDFHCSA-N |
異性体SMILES |
C1CC(=O)/C(=C\C2=CC=CC=C2)/C3C1COC4=CC=CC=C34 |
SMILES |
C1CC(=O)C(=CC2=CC=CC=C2)C3C1COC4=CC=CC=C34 |
正規SMILES |
C1CC(=O)C(=CC2=CC=CC=C2)C3C1COC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)





